molecular formula C₁₈H₂₃D₇N₂O₃ B1154333 Esmolol Isopropyl Amine-d7

Esmolol Isopropyl Amine-d7

Cat. No.: B1154333
M. Wt: 329.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esmolol Isopropyl Amine-d7 (CAS: 83356-59-6) is a deuterated analog of esmolol, a cardioselective β1-adrenergic receptor blocker. Its molecular formula is C₁₈H₃₀N₂O₃ (molecular weight: 322.44 g/mol) with seven deuterium atoms incorporated into the isopropylamine moiety . This compound is primarily utilized as a reference standard or stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of esmolol and its metabolites in biological matrices .

Key properties include:

  • Purity: >95% (HPLC)
  • Storage: +4°C
  • Handling: Classified as a controlled product with short shelf life and restricted freight conditions .

Properties

Molecular Formula

C₁₈H₂₃D₇N₂O₃

Molecular Weight

329.49

Synonyms

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

2.1.1 Esmolol Hydrochloride
  • Molecular Formula: C₁₆H₂₅NO₄·HCl
  • Pharmacological Role : Ultrashort-acting β1-blocker (half-life: ~9 minutes) used clinically for tachycardia management .
  • Key Difference : Esmolol Isopropyl Amine-d7 lacks the hydrochloride salt and incorporates deuterium, making it unsuitable for direct therapeutic use but valuable for analytical purposes .
2.1.2 Landiolol
  • Molecular Formula : C₂₀H₂₆N₂O₄
  • Pharmacological Role: Enhanced β1-selectivity (β1/β2 = 255) and longer duration compared to esmolol due to structural modifications (e.g., morpholinocarbonylamino moiety) .
  • Key Difference : Landiolol’s superior selectivity and stability derive from its urea function replacement, whereas this compound retains the original ester structure with isotopic labeling .
2.1.3 Esmolol Acid
  • Molecular Formula: C₁₆H₂₅NO₅
  • Role : Primary metabolite of esmolol, formed via ester hydrolysis.
  • Key Difference : Esmolol Acid lacks the isopropylamine group, reducing β-blocking activity, whereas this compound retains the pharmacophore with deuterium substitution .

Isotopic Analogs

2.2.1 Isopropyl-d7-amine
  • Molecular Formula : C₃D₇H₂N
  • Role : Deuterated building block for synthesizing labeled compounds like this compound.

Impurities and Byproducts

2.3.1 Esmolol Dimer
  • Molecular Formula : C₃₁H₄₆N₂O₇
  • Key Difference: The dimer lacks β-blocking activity due to structural polymerization, unlike this compound, which retains monomeric functionality .
2.3.2 Esmolol Isopropyl Amide Analog
  • Molecular Formula : C₁₈H₂₉N₃O₃
  • Role : Impurity with altered amine-to-amide substitution.
  • Key Difference : The amide group reduces receptor binding affinity compared to the amine group in this compound .

Pharmacokinetic and Functional Comparisons

Selectivity and Potency

Compound β1/β2 Selectivity Duration of Action
Esmolol 33:1 9 minutes
Landiolol 255:1 30–40 minutes
This compound 33:1 (inferred) Extended (research)

Metabolic Stability

  • Esmolol : Rapidly hydrolyzed by esterases in blood .
  • This compound : Deuteration may delay hepatic metabolism, though ester hydrolysis remains dominant .

Q & A

Q. What ethical frameworks apply to human studies testing this compound’s hemodynamic effects?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include exclusion criteria for patients with β-blocker contraindications (e.g., bradycardia). Predefine stopping rules for adverse events (e.g., hypotension <90 mmHg systolic) .

Tables for Key Experimental Parameters

Parameter This compound Landiolol
β1/β2 Selectivity Ratio33:1255:1
Half-Life (min)9–104–6
Hydrolysis SiteAlkyl esterMorpholinocarbonylamino
Typical Infusion Rate (μg·kg⁻¹·min⁻¹)100–3001–10
Data synthesized from comparative pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.